molecular formula C15H17BrO3 B1345399 cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-85-1

cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345399
CAS No.: 735275-85-1
M. Wt: 325.2 g/mol
InChI Key: UQBNQQLWXYCNJS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture through a precise description of each structural component. The primary IUPAC name, 4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid, systematically describes the substitution pattern on the cyclohexane backbone. The molecular formula C15H17BrO3 indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one bromine atom, and three oxygen atoms, resulting in a molecular weight of 325.2 grams per mole.

The nomenclature analysis reveals several key structural features that define the compound's identity. The cyclohexane ring serves as the parent structure, with the carboxylic acid group attached at position 1, establishing the primary functional group hierarchy. The 4-position of the cyclohexane ring bears a complex substituent consisting of a 2-oxoethyl linker connected to a 4-bromophenyl aromatic system. This substitution pattern creates a significant separation between the aromatic system and the cyclohexane ring through the ketone-containing ethyl bridge.

The cis stereochemical designation in the compound name specifically refers to the relative spatial arrangement of the carboxylic acid group and the bromophenyl-containing substituent on the cyclohexane ring. This stereochemical information is crucial for understanding the compound's three-dimensional structure and potential biological activity. The InChI key UQBNQQLWXYCNJS-KLPPZKSPSA-N provides a unique digital identifier for this specific stereoisomer, distinguishing it from potential trans isomers or other constitutional isomers.

Molecular Parameter Value
Molecular Formula C15H17BrO3
Molecular Weight 325.2 g/mol
IUPAC Name 4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
InChI Key UQBNQQLWXYCNJS-KLPPZKSPSA-N
CAS Registry Number 735275-57-7

Cyclohexane Ring Conformational Dynamics

The cyclohexane ring system in this compound exhibits characteristic chair conformational behavior that significantly influences the compound's overall molecular geometry and stability. Chair conformations represent the most stable three-dimensional arrangements for six-membered saturated rings due to their ability to minimize both angle strain and torsional strain. In the chair conformation, all carbon-carbon bond angles approximate the ideal tetrahedral angle of 109.5 degrees, while hydrogen atoms adopt staggered arrangements that reduce electron-electron repulsions.

The substituted cyclohexane system undergoes rapid chair-to-chair interconversion through a process known as ring flipping, which converts axial substituents to equatorial positions and vice versa. For the disubstituted system present in this compound, the conformational analysis becomes more complex due to the presence of both the carboxylic acid group and the bulky 2-(4-bromophenyl)-2-oxoethyl substituent. The equilibrium between chair conformations is governed by the relative stabilities of different substituent orientations, with equatorial positions generally favored due to reduced steric interactions.

The cis relationship between the two major substituents creates a situation where both groups cannot simultaneously occupy equatorial positions in either chair conformation. In one chair form, the carboxylic acid group occupies an axial position while the bromophenyl substituent adopts an equatorial orientation. Ring flipping produces the alternative chair conformation where these positional preferences are reversed. The energy difference between these conformations depends on the relative A-values of the substituents, which quantify their preference for equatorial positioning.

Conformational Parameter Energy Contribution
Carboxylic Acid A-value 1.35 kcal/mol
1,3-Diaxial Interactions Variable based on substituent size
Ring Flipping Barrier Approximately 10-11 kcal/mol
Preferred Conformation Bulkier substituent equatorial

Electronic Effects of 4-Bromophenyl Substituent

The 4-bromophenyl substituent in this compound introduces significant electronic effects that influence both the aromatic ring's reactivity and the adjacent ketone functionality. Bromine, as a halogen substituent in the para position of the benzene ring, exhibits both inductive and resonance electronic effects that can be quantified using Hammett substituent constants. The para-bromine substituent possesses a Hammett sigma constant (σp) of 0.23, indicating a moderate electron-withdrawing effect through inductive mechanisms.

The electronic influence of the bromophenyl group extends beyond the aromatic ring to affect the reactivity of the adjacent carbonyl carbon in the 2-oxoethyl linker. The electron-withdrawing nature of the bromine substituent increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. This electronic activation can influence both the compound's synthetic utility and potential biological interactions. The combination of inductive withdrawal through the aromatic ring and the inherent electrophilicity of the ketone creates a significant electronic perturbation in this region of the molecule.

The aromatic ring's electronic properties also influence the compound's overall dipole moment and intermolecular interactions. The electron-withdrawing bromine substituent creates a permanent dipole across the aromatic system, which can affect crystal packing, solubility characteristics, and binding interactions with biological targets. The positioning of the bromine in the para position relative to the ketone linker maximizes the electronic communication between these functional groups through the aromatic π-system.

Furthermore, the electronic effects of the bromophenyl substituent can influence the acidity of the carboxylic acid group through inductive transmission across the cyclohexane ring and the connecting ethyl bridge. While this effect is attenuated by the saturated nature of the connecting atoms, computational studies suggest a predicted pKa value of 4.92 for the carboxylic acid functionality, which is consistent with typical carboxylic acid acidity but may be slightly influenced by the remote electron-withdrawing bromine.

Carboxylic Acid Functional Group Reactivity Profile

The carboxylic acid functionality in this compound exhibits characteristic reactivity patterns that are influenced by its attachment to the cyclohexane ring system and the remote electronic effects of the bromophenyl substituent. Carboxylic acids represent one of the most versatile functional groups in organic chemistry, capable of participating in a wide range of chemical transformations including esterification, amidation, reduction, and decarboxylation reactions. The cyclohexane-bound carboxylic acid retains these fundamental reactivity characteristics while exhibiting some unique features related to its specific molecular environment.

The reactivity hierarchy of carboxylic acid derivatives places free carboxylic acids in an intermediate position regarding electrophilicity at the carbonyl carbon. The carboxylic acid group is more reactive than carboxylate anions and amides but less reactive than acid chlorides and anhydrides toward nucleophilic acyl substitution reactions. This moderate reactivity level makes the compound suitable for controlled synthetic transformations under appropriately chosen reaction conditions. The presence of the hydroxyl group allows for hydrogen bonding interactions that can influence both reaction rates and selectivity patterns.

Esterification reactions of the carboxylic acid can proceed through either acid-catalyzed Fischer esterification or through activation with coupling reagents for direct amide bond formation. The steric environment around the carboxylic acid group, influenced by the cyclohexane ring conformation and the bulky substituent at the 4-position, may affect the approach of nucleophiles and influence reaction rates. The cis stereochemistry creates a specific spatial arrangement that could lead to diastereoselectivity in reactions involving the carboxylic acid center.

The carboxylic acid group also serves as a hydrogen bond donor and acceptor, contributing to the compound's intermolecular interactions and potential biological activity. The predicted pKa value of approximately 4.92 indicates that the compound will exist predominantly in its neutral form under physiological pH conditions, though it can form carboxylate salts under basic conditions. This pH-dependent behavior influences solubility characteristics and membrane permeability properties.

Reaction Type Relative Reactivity Typical Conditions
Fischer Esterification Moderate Acid catalyst, alcohol, heat
Direct Amidation Low to Moderate Coupling reagents, base
Reduction to Alcohol High Lithium aluminum hydride
Salt Formation High Base, aqueous conditions

Stereochemical Configuration and Chiral Center Analysis

The stereochemical analysis of this compound reveals important three-dimensional structural features that influence the compound's chemical and biological properties. The cis designation specifically refers to the relative configuration of the carboxylic acid group at position 1 and the bromophenyl-containing substituent at position 4 of the cyclohexane ring. In this configuration, both substituents project from the same face of the cyclohexane ring, creating a specific spatial arrangement that differs significantly from the corresponding trans isomer.

The compound contains two potential chiral centers within the cyclohexane ring system, located at the carbon atoms bearing the major substituents. The InChI code specification "/t10-,12+" indicates the absolute stereochemical configuration at these positions, providing precise three-dimensional structural information. This stereochemical information is crucial for understanding the compound's conformational preferences and potential enantioselective interactions. The presence of multiple chiral centers creates the possibility for diastereomeric relationships and requires careful consideration of stereochemical purity in synthetic preparations.

Commercial preparations of this compound typically contain mixtures of enantiomers, as indicated by supplier specifications noting that "all chiral compounds contain a mixture of enantiomers". This racemic nature reflects the synthetic challenges associated with controlling absolute stereochemistry during cyclohexane ring formation and substitution reactions. The development of enantioselective synthetic routes would require careful selection of chiral catalysts or chiral auxiliaries to achieve stereochemical control at the relevant carbon centers.

The cis stereochemical relationship significantly influences the compound's conformational behavior compared to potential trans isomers. In cis-disubstituted cyclohexanes, the conformational equilibrium is affected by the requirement that one substituent must occupy an axial position while the other adopts an equatorial orientation in each chair conformation. This conformational constraint can lead to increased steric interactions and may influence the compound's overall stability and reactivity patterns.

The stereochemical configuration also affects the compound's potential for biological activity, as many biological targets exhibit high stereoselectivity in their binding interactions. The specific three-dimensional arrangement of functional groups in the cis isomer creates a unique pharmacophore that may interact differently with biological targets compared to the trans isomer or individual enantiomers. Understanding these stereochemical relationships is essential for predicting and optimizing the compound's potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNQQLWXYCNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178705
Record name cis-4-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-57-7
Record name cis-4-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A typical synthetic route involves the following steps:

  • Activation of Cyclohexane-1-carboxylic Acid:
    The carboxylic acid group is converted into an activated intermediate such as an acid chloride or mixed anhydride using reagents like thionyl chloride (SOCl2) or carbodiimides (e.g., dicyclohexylcarbodiimide).

  • Nucleophilic Acyl Substitution with 4-Bromophenyl Glyoxyl Derivative:
    The activated acid intermediate reacts with a 4-bromophenyl-substituted glyoxyl compound or its equivalent to form the keto-substituted cyclohexane derivative. This step introduces the 2-(4-bromophenyl)-2-oxoethyl moiety at the 4-position of the cyclohexane ring.

  • Stereochemical Control:
    The cis configuration is achieved by controlling reaction conditions such as temperature, solvent, and choice of catalyst or base. The stereochemistry can be influenced by the use of chiral auxiliaries or selective crystallization techniques, although commercial samples often contain mixtures of enantiomers.

  • Purification:
    The product is purified by recrystallization or chromatographic methods to achieve >95% purity.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or aromatic solvents like toluene, depending on the step.
  • Temperature: Reactions are typically carried out between -20 °C and +150 °C, with specific steps optimized for yield and stereoselectivity.
  • Catalysts/Additives:
    • 4-Dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) may be used to enhance coupling efficiency.
    • Acid or base catalysts can be employed to control stereochemistry and reaction rates.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Activation of carboxylic acid Thionyl chloride (SOCl2), DMF (catalyst) Formation of acid chloride Anhydrous conditions preferred
Coupling reaction 4-Bromophenyl glyoxyl derivative, base Introduction of keto substituent Control temperature for cis selectivity
Stereochemical control Temperature: -20 to 150 °C, catalysts (DMAP) Achieve cis configuration May require chiral auxiliaries or selective crystallization
Purification Recrystallization, chromatography Obtain >95% purity Off-white solid product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of cis-4-[2-(4-bromophenyl)-2-hydroxyethyl]-cyclohexane-1-carboxylic acid.

    Substitution: Formation of cis-4-[2-(4-substituted phenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research into its biological activity is ongoing

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism by which cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its bromophenyl and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-bromophenyl group in the target compound can be substituted with other functional groups to modulate electronic and steric effects. Key examples include:

Compound Name Substituent CAS Number Key Differences vs. Target Compound
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 4-OCH₃ 736136-34-8 Methoxy group is electron-donating, increasing solubility in polar solvents but reducing lipophilicity .
CIS-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid 4-CN 735269-97-3 Cyano group is electron-withdrawing, enhancing stability and potential reactivity in nucleophilic environments .
CIS-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid 2-C₂H₅ 735270-02-7 Ethyl group introduces steric bulk, potentially hindering molecular packing or binding interactions .

Implications :

  • Bromine (Br) offers a balance of moderate electron-withdrawing effects and lipophilicity, suitable for membrane permeability in drug candidates.
Stereochemical Variations

The cis configuration of the target compound distinguishes it from trans isomers and other stereoisomers:

Compound Name Configuration CAS Number Structural Impact
trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid trans Not provided Trans isomer adopts a linear conformation, potentially altering crystal packing and melting points .
(1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate (1R,2S) 85603-41-4 Stereoisomerism affects diastereomeric interactions in chiral environments, relevant for enantioselective synthesis .

Implications :

  • Cis isomers may exhibit tighter molecular packing, leading to higher melting points compared to trans analogs.
  • Stereochemical differences influence biological activity; for example, (1R,2S) configurations may show distinct binding affinities in enzyme assays.
Functional Group Modifications

Replacing the carboxylic acid group with esters or other moieties alters reactivity and applications:

Compound Name Functional Group CAS Number Key Differences
2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate Ester (COOR) Not provided Esters are more hydrolytically labile, suitable as prodrugs .
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Ester (COOR) Not provided Chlorine substitution reduces electron density compared to bromine, affecting reactivity .

Implications :

  • Carboxylic acids (like the target compound) are ideal for salt formation or covalent conjugation in drug design.
  • Esters serve as intermediates or prodrugs due to their hydrolytic sensitivity.

Q & A

Q. What are the recommended synthetic routes for preparing cis-4-[2-(4-bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or alkylation of 4-bromophenyl precursors followed by cyclohexane ring functionalization. For example, analogous compounds (e.g., 4-(4-chlorophenyl)cyclohexanecarboxylic acid) are synthesized via palladium-catalyzed coupling or nucleophilic substitution reactions under inert atmospheres . Optimization includes:
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Catalyst selection : Use of Pd(PPh₃)₄ or CuI for cross-coupling steps, as seen in bromophenyl derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥98% purity (HPLC validation) .

Q. How can the cis-configuration of the cyclohexane ring be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, constrained cyclohexane derivatives (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) were resolved using SHELX programs for structure refinement . Alternative methods include:
  • NMR spectroscopy : Compare coupling constants (J values) of axial/equatorial protons; cis-isomers exhibit distinct NOE correlations between adjacent substituents.
  • Polarimetry : Measure optical rotation if chiral centers are present.

Q. What analytical techniques are critical for assessing purity and isomer ratios?

  • Methodological Answer :
  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to resolve cis/trans isomers. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • DSC/TGA : Determine melting points (e.g., 252–262°C for analogous chlorophenyl compounds) and thermal stability .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 367.04 for C₁₅H₁₆BrO₃).

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) on similar systems show that electron-withdrawing substituents lower the LUMO energy, enhancing oxidative addition with Pd(0) catalysts . Experimental validation:
  • Perform kinetic studies with varying Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).
  • Monitor reaction progress via in-situ IR spectroscopy to track C-Br bond cleavage .

Q. What strategies are effective for separating cis/trans isomers, and how can their biological activities be differentiated?

  • Methodological Answer :
  • Chiral chromatography : Use amylose-based columns with heptane/isopropanol eluents for enantiomeric resolution .
  • Biological assays : Test isomers against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). For example, constrained tryptophan analogs showed rotamer-dependent fluorescence quenching, indicating conformational impacts on bioactivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Model the compound’s binding to receptors (e.g., G-protein-coupled receptors) using crystal structures from the PDB.
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns simulations with AMBER force fields). For example, indole-containing analogs demonstrated intramolecular proton transfer rates dependent on χ² rotamers .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Catalyst loading : Reduce Pd usage via ligand-accelerated catalysis (e.g., SPhos ligands for ppm-level Pd efficiency).
  • Process monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real-time .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance cis-isomer yield during recrystallization.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How to resolve?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Validate via:
  • PXRD : Compare diffraction patterns with reference data.
  • DSC : Measure enthalpy of fusion; pure compounds exhibit sharp endotherms .

Q. Conflicting biological activity Are these due to isomer contamination or assay conditions?

  • Methodological Answer :
  • Re-test samples with ≥99.5% purity (HPLC-ELSD).
  • Standardize assays (e.g., fixed ATP concentrations in kinase assays) and include controls (e.g., staurosporine for IC₅₀ validation).

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